1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea
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Overview
Description
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is an organic compound with the molecular formula C15H17N3O2 It is a urea derivative that features both a methoxy-substituted phenyl ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-3-pyridin-3-ylurea.
Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylamine.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is not well-documented. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridine groups may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea
- 1-(2-Methoxy-5-methylphenyl)-3-phenylurea
- 1-(2-Methoxy-5-methylphenyl)-3-pyridin-2-ylurea
Uniqueness
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is unique due to the presence of both a methoxy-substituted phenyl ring and a pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-6-13(19-2)12(8-10)17-14(18)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFURGKUJPOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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